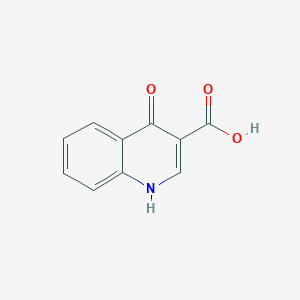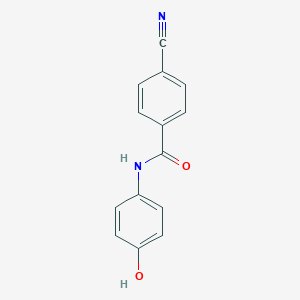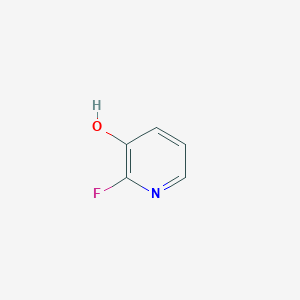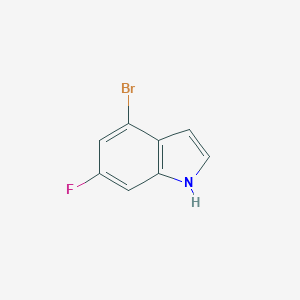
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one
Vue d'ensemble
Description
“1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one” is a chemical compound with the formula C9H18N2O2 . It is a colorless oil and is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the reaction of 1-piperazin-1-ylethanone with 3-bromopropan-1-ol in the presence of potassium carbonate . This mixture is stirred at 80°C for 5 hours . The solid is then filtered and the filtrate is evaporated to give the desired product .Molecular Structure Analysis
The molecular structure of “1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one” consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 186.25 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one” include reactions with di-isopropyl azodicarboxylate, triphenylphosphine, hydrogen, palladium on activated carbon, N-ethyl-N,N-diisopropylamine, and N,N-dimethyl-formamide . These reactions occur under specific conditions of temperature and pressure .Physical And Chemical Properties Analysis
The compound is a colorless oil . The boiling point and other physical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals due to its structural similarity to piperazine, which is known for its versatility in drug design. It serves as a building block in the synthesis of various pharmacologically active molecules. For instance, derivatives of piperazine are explored for their potential as anticancer agents .
Biological Activity Studies
The piperazine moiety within this compound is of interest in biological activity studies. Piperazine derivatives have been investigated for their antifungal properties against strains like C. albicans and C. galibrata, which are known to cause infections in humans .
Chemical Reference Standards
Due to its well-defined chemical structure and purity, 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is used as a reference standard in analytical chemistry to ensure the accuracy and consistency of analytical methods used in pharmaceutical testing .
Propriétés
IUPAC Name |
1-[4-(3-hydroxypropyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYDEQUXFYPGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466103 | |
| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one | |
CAS RN |
145943-75-5 | |
| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


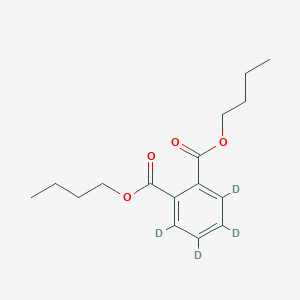
![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)
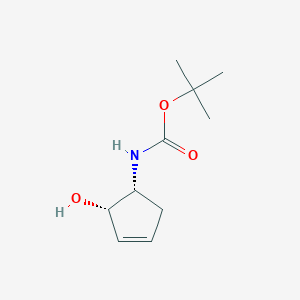

![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)
![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)
